tert-butyl N-[2-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
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Overview
Description
TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring, along with the tert-butyl carbamate group, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl mercaptan with ethyl bromoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chloro and sulfur groups can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL N-[2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE
- TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE
Uniqueness
TERT-BUTYL N-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C16H20ClN3O3S |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H20ClN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,21) |
InChI Key |
PGJHCSLMLVAFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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